molecular formula C34H66O4 B8517067 3-Hexadecanoyloxyoctadecanoic acid CAS No. 83549-90-0

3-Hexadecanoyloxyoctadecanoic acid

Cat. No.: B8517067
CAS No.: 83549-90-0
M. Wt: 538.9 g/mol
InChI Key: UKZPVOXSOKDEQO-UHFFFAOYSA-N
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Description

3-Hexadecanoyloxyoctadecanoic acid is a synthetic fatty acid ester of interest in biochemical and product development research. This complex lipid features a hexadecanoyl (palmitoyl) group esterified to a hydroxylated octadecanoic (stearic) acid backbone. Fatty acids and their derivatives, such as octadecanoic acid (stearic acid), are fundamental building blocks in biological systems and are widely used in the production of detergents, soaps, and cosmetics due to their surfactant properties . As a specialty ester, this compound serves as a valuable standard or intermediate in lipidomics research for studying complex lipid metabolism and profiling. It also has potential applications as a precursor in synthesizing more complex lipid structures for non-medical applications, such as in the formulation of advanced surfactants or lubricants. Researchers utilize this and related lipid molecules to investigate their physical and chemical properties in material science applications. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

83549-90-0

Molecular Formula

C34H66O4

Molecular Weight

538.9 g/mol

IUPAC Name

3-hexadecanoyloxyoctadecanoic acid

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(31-33(35)36)38-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)

InChI Key

UKZPVOXSOKDEQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Octadecanoic Acid (Stearic Acid)
  • Molecular Formula : C₁₈H₃₆O₂
  • Functional Group : Carboxylic acid.
  • Properties : High melting point (69–70°C), low solubility in water, and widespread use in soaps and lubricants.
  • Contrast: Unlike 3-hexadecanoyloxyoctadecanoic acid, stearic acid lacks esterification, making it less lipophilic and more chemically stable .
3-Hydroxyoctadecanoic Acid
  • Molecular Formula : C₁₈H₃₆O₃
  • Functional Group : Hydroxyl group at the 3-position.
  • Properties : Higher polarity than stearic acid due to the hydroxyl group, enabling hydrogen bonding. Used in bioactive compounds and metabolic studies (e.g., fatty acid β-oxidation) .
  • Contrast : The hydroxyl group enhances water solubility compared to the esterified derivative, altering metabolic pathways and bioavailability .
Hexadecanedioic Acid
  • Molecular Formula : C₁₆H₃₀O₄
  • Functional Group : Dicarboxylic acid.
  • Properties : Higher melting point (129–131°C) due to intermolecular hydrogen bonding. Applications include polymer synthesis and resins .
  • Contrast: The dicarboxylic structure imparts distinct reactivity (e.g., polymerization) compared to the mono-esterified target compound .

Functional Group Impact

Property 3-Hexadecanoyloxyoctadecanoic Acid Octadecanoic Acid 3-Hydroxyoctadecanoic Acid Hexadecanedioic Acid
Functional Group Ester (acyloxy) Carboxylic acid Hydroxyl Dicarboxylic acid
Molecular Weight 536.87 284.48 300.48 286.41
Melting Point Not reported (estimated lower than stearic acid) 69–70°C Higher than stearic acid 129–131°C
Solubility Lipophilic Low in water Moderate in polar solvents Moderate in water
Reactivity Hydrolysis to 3-hydroxy and palmitic acid Acid-base reactions Oxidation/esterification Polymerization

Preparation Methods

Esterification via Carbodiimide Coupling

A widely employed method involves activating the carboxylic acid group of palmitic acid using carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), coupled with 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) as accelerators. In this approach:

  • Palmitic acid is converted to its activated ester intermediate.

  • 3-Hydroxystearic acid serves as the nucleophile, attacking the activated carbonyl to form the ester bond.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Temperature: 0–25°C under inert atmosphere.

  • Molar Ratio: 1:1.2 (palmitic acid to 3-hydroxystearic acid) to minimize side reactions.

Challenges :

  • Competing hydrolysis of the activated intermediate in polar solvents.

  • Requires rigorous drying of reagents and solvents to prevent side reactions.

Acid Chloride Method

An alternative route utilizes palmitoyl chloride, which reacts directly with 3-hydroxystearic acid under basic conditions:

  • Palmitoyl chloride is synthesized via thionyl chloride (SOCl₂) treatment of palmitic acid.

  • 3-Hydroxystearic acid is deprotonated using triethylamine (TEA) or pyridine, facilitating nucleophilic acyl substitution.

Procedure :

Optimization :

  • Excess pyridine (2–3 equivalents) enhances yield by scavenging HCl.

  • Low temperatures (−10°C) mitigate thermal degradation of acid chloride.

Yield : 70–85%, depending on purity of 3-hydroxystearic acid.

Enzymatic Synthesis

Lipase-Catalyzed Esterification

Lipases (e.g., Candida antarctica Lipase B) enable regioselective esterification under mild conditions:

  • Substrates : Palmitic acid and 3-hydroxystearic acid dissolved in non-polar solvents (e.g., hexane or tert-butanol).

  • Catalyst : Immobilized lipase (Novozym 435) at 5–10% w/w of substrates.

Conditions :

  • Temperature: 40–60°C.

  • Water Activity: Controlled via molecular sieves (<0.1% H₂O).

Advantages :

  • High regioselectivity for the 3-hydroxy group.

  • Avoids use of toxic coupling agents.

Limitations :

  • Prolonged reaction times (24–72 hours) for >90% conversion.

  • Enzyme cost and reusability concerns.

Synthesis of 3-Hydroxystearic Acid Precursor

Oxidation of Stearic Acid Derivatives

3-Hydroxystearic acid is synthesized via Sharpless asymmetric dihydroxylation or epoxide ring-opening :

Epoxidation-Oxidation Sequence :

  • Epoxidation : Stearic acid is converted to 9,10-epoxystearic acid using m-chloroperbenzoic acid (mCPBA).

  • Acid-Catalyzed Ring-Opening : The epoxide is treated with H₂SO₄ in methanol to yield 3-hydroxystearic acid.

Yield : 65–75% after purification by silica gel chromatography.

Microbial Oxidation

Pseudomonas spp. catalyze ω-3 hydroxylation of stearic acid via cytochrome P450 enzymes:

  • Substrate : Stearic acid (1–2 g/L).

  • Bioreactor Conditions : 30°C, pH 7.0, 150 rpm agitation.

  • Yield : 50–60% after 48 hours.

Process Optimization and Scalability

Catalyst Screening

Homogeneous organotin catalysts (e.g., Fascat 2003) enhance esterification rates in bulk reactions:

CatalystTemperature (°C)Conversion (%)Selectivity to Ester (%)
Fascat 20031209288
Amberlyst 15807872
Lipase CALB508595

Key Findings :

  • Fascat 2003 achieves near-quantitative conversion but requires post-reaction neutralization.

  • Enzymatic methods offer superior selectivity but lower throughput.

Solvent and Stoichiometry Effects

  • Methanol Inhibition : In Amberlyst 15-catalyzed systems, methanol reduces activity via competitive adsorption. Optimal alcohol:acid ratio = 4:1.

  • Solvent-Free Systems : Melt-phase esterification at 130°C reduces solvent waste but demands high-purity precursors.

Industrial-Scale Production Challenges

Purification Strategies

  • Crystallization : Product is recrystallized from acetone/hexane (1:3 v/v) to ≥98% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves ester derivatives .

Q & A

Q. What are the established synthetic pathways for 3-Hexadecanoyloxyoctadecanoic acid, and what analytical methods validate its purity?

Methodological Answer: 3-Hexadecanoyloxyoctadecanoic acid can be synthesized via esterification or isolation from natural sources like Madhuca longifolia fruits. For chemical synthesis, esterification of hydroxylated fatty acids with hexadecanoyl chloride under anhydrous conditions is common. Purity validation employs:

  • GC-MS : Derivatization with methyl esters (e.g., BSTFA) enhances volatility. Retention indices and mass fragmentation patterns are compared to standards .
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) or ELSD for non-chromophoric analytes. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
  • NMR : 1^1H and 13^13C NMR confirm ester bond formation and positional isomerism .

Q. How is 3-Hexadecanoyloxyoctadecanoic acid detected in biological matrices, and what sample preparation steps are critical?

Methodological Answer: Detection in plasma or tissues involves:

Extraction : Liquid-liquid extraction (chloroform/methanol) or solid-phase extraction (C18 cartridges).

Derivatization : Methylation or silylation for GC-MS compatibility.

Chromatography :

  • GC-MS : DB-5MS columns (30 m × 0.25 mm) with programmed temperature gradients (50°C to 300°C) .
  • HPLC-MS/MS : Electrospray ionization in negative mode, monitoring m/z transitions specific to the acyloxy group .

Validation : Spike-and-recovery tests with isotopically labeled internal standards (e.g., d31d_{31}-hexadecanoic acid) ensure precision .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxylation, esterification) influence the stability and bioactivity of 3-Hexadecanoyloxyoctadecanoic acid?

Methodological Answer:

  • Stability Studies : Accelerated degradation under varying pH (4–9), temperature (4–40°C), and oxidation (H2_2O2_2) conditions. Monitor hydrolysis via LC-MS and quantify degradation products (e.g., free fatty acids) .
  • Bioactivity Assays : Compare ester derivatives in cell models (e.g., peroxisomal enzyme inhibition). Use radiolabeled 14^{14}C-hexadecanoyl groups to trace metabolic incorporation .
  • Computational Modeling : DFT calculations predict ester bond stability and interaction energies with enzymes like D-bifunctional protein .

Q. What experimental strategies resolve contradictions in reported environmental persistence vs. metabolic turnover of 3-Hexadecanoyloxyoctadecanoic acid?

Methodological Answer:

  • Environmental Fate Studies : Use 13^{13}C-labeled compound in soil/water microcosms. Track mineralization (CO2_2 release) and sorption kinetics via isotope ratio mass spectrometry .
  • Metabolic Tracing : Administer d31d_{31}-labeled analog to model organisms (e.g., rodents). Analyze tissues via GC-MS for β-oxidation products (e.g., 3-hydroxy intermediates) .
  • Data Harmonization : Meta-analysis of half-life values across studies, adjusting for variables like microbial activity and lipid matrix effects .

Q. How can researchers address challenges in quantifying trace levels of 3-Hexadecanoyloxyoctadecanoic acid in complex lipid mixtures?

Methodological Answer:

  • Enrichment Techniques : Immunoaffinity chromatography with monoclonal antibodies targeting the ester bond.
  • High-Resolution MS : Orbitrap or Q-TOF platforms with MS2^2 fragmentation (isolation window ±1 Da) to distinguish isobaric interferences .
  • Standard Curves : Prepare in matched matrices (e.g., serum, liver homogenate) to correct for ion suppression/enhancement .

Q. What are the implications of 3-Hexadecanoyloxyoctadecanoic acid’s interaction with peroxisomal enzymes, and how is this studied experimentally?

Methodological Answer:

  • Enzyme Kinetics : Purify recombinant D-bifunctional protein. Measure activity via NAD+^+ reduction at 340 nm with 3-oxohexadecanoyl-CoA as substrate. Competitive inhibition assays use varying ester concentrations .
  • Structural Analysis : X-ray crystallography or cryo-EM of enzyme-ligand complexes to identify binding pockets. Mutagenesis (e.g., Ser153Ala) validates catalytic residues .
  • In Vivo Models : Knockout mice for peroxisomal enzymes (e.g., Dbp/^{-/-}) assess lipid accumulation and oxidative stress via histology and lipidomics .

Safety and Handling

Q. What safety protocols are recommended for handling 3-Hexadecanoyloxyoctadecanoic acid in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, flame-retardant lab coats, and safety goggles. Inspect gloves for defects before use .
  • Storage : -20°C under argon to prevent oxidation. Use amber vials to block light-induced degradation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite), avoid water flushing, and dispose as hazardous waste .

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